

OXFBD02 vs. OXFBD04: A Comparative Analysis of Two Generations of BRD4 Inhibitors

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Compound of Interest

Compound Name:	OXFBD02
Cat. No.:	B15582921

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This guide provides a detailed comparison of **OXFBD02** and its structurally optimized successor, OXFBD04, both potent and selective inhibitors of the first bromodomain of BRD4 (BRD4(1)). Developed for researchers, scientists, and drug development professionals, this document outlines the key structural differences, comparative performance data, and detailed experimental methodologies.

Structural and Functional Evolution: From OXFBD02 to OXFBD04

OXFBD04 was developed through a structure-guided optimization of **OXFBD02** to enhance its therapeutic potential. The primary structural difference lies in the replacement of a phenyl group in **OXFBD02** with a 3-pyridyl group in OXFBD04. This seemingly minor alteration results in a significant improvement in both potency and metabolic stability.

OXFBD02, a 3,5-dimethylisoxazole-based ligand, demonstrated promising activity by inhibiting the interaction of BRD4(1) with both histone H4 and the RelA subunit of NF-κB. However, its clinical utility was hampered by rapid metabolism.^[1] The development of the 3-pyridyl derivative, OXFBD04, successfully addressed this limitation.

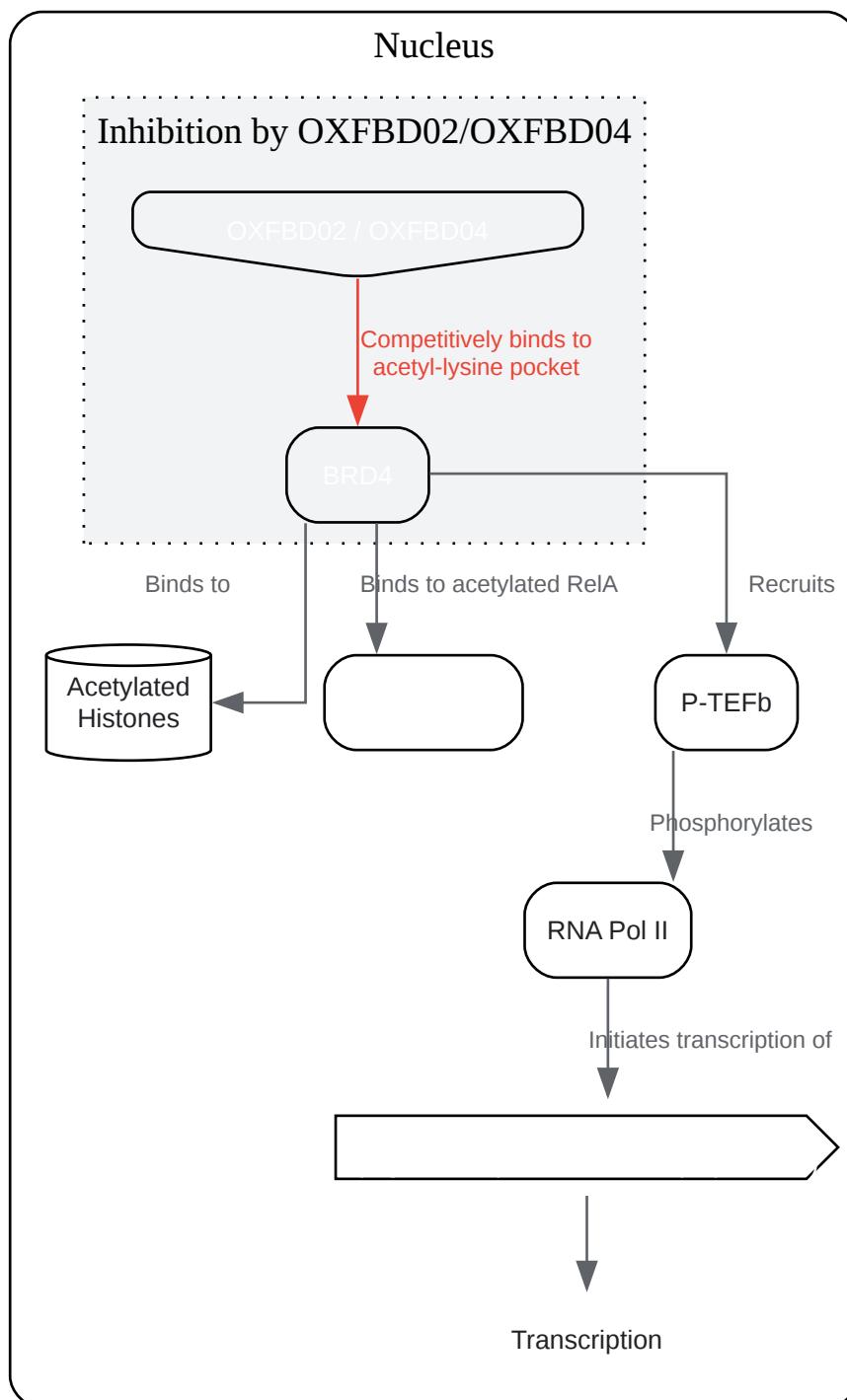
Comparative Performance Data

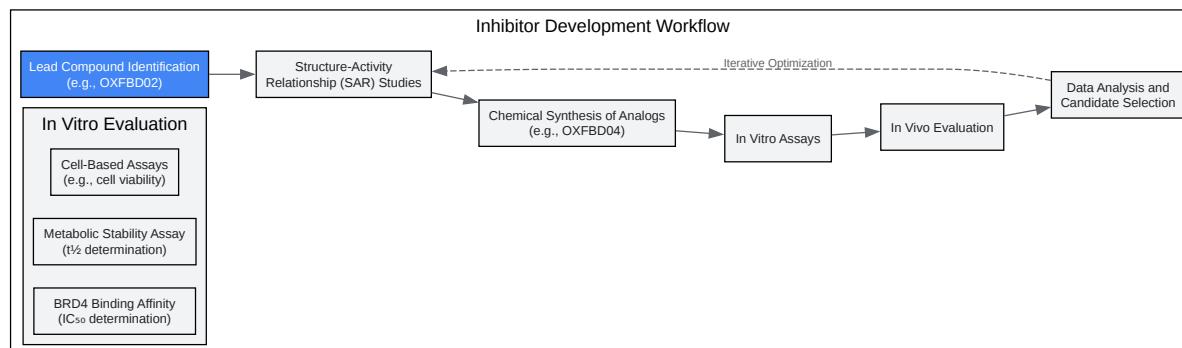
The following table summarizes the key quantitative data for **OXFBD02** and **OXFBD04**, highlighting the enhanced pharmacological profile of the latter.

Parameter	OXFBD02	OXFBD04
Chemical Formula	<chem>C18H17NO3</chem>	<chem>C17H16N2O3</chem>
Molecular Weight	295.33	296.32
Target	Selective BRD4(1) inhibitor	Potent and selective BRD4 inhibitor with modest affinity for CREBBP
IC ₅₀ for BRD4(1)	382 nM	166 nM
Metabolic Half-life (t _{1/2})	39.8 min[1]	388 min[1][2]
Ligand Efficiency (LE)	Not Reported	0.43[1][2]
Lipophilic Ligand Efficiency (LLE)	Not Reported	5.74[1][2]
Scaled Lipophilic Index (SFI)	Not Reported	5.96[1][2]

Mechanism of Action: Inhibition of BRD4-Mediated Transcription

Both **OXFBD02** and **OXFBD04** function by competitively binding to the acetyl-lysine binding pocket of the first bromodomain of BRD4. This prevents BRD4 from recognizing and binding to acetylated lysine residues on histone tails, a crucial step in the recruitment of transcriptional machinery to target gene promoters. A key downstream effect of this inhibition is the suppression of the NF-κB signaling pathway, which is implicated in inflammation and cancer.



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References

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- 2. BET bromodomain ligands: Probing the WPF shelf to improve BRD4 bromodomain affinity and metabolic stability | Department of Chemistry [chem.ox.ac.uk]
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